1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
- The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole is not explicitly mentioned in the available literature. However, it belongs to the class of benzenesulfonamides .
- Benzenesulfonamides are organic compounds containing a sulfonamide group (S-linked) attached to a benzene ring .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The resulting intermediate is then reacted with imidazole in the presence of a suitable base, such as lithium hydride, in a polar aprotic solvent like N,N-dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides in the presence of a base like lithium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and enzyme inhibitor.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: The compound’s interactions with various enzymes and proteins are studied to understand its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A related compound with similar antibacterial properties.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds are studied for their potential therapeutic applications in treating diseases like Alzheimer’s.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-18(15,13-4-3-12-8-13)9-1-2-10-11(7-9)17-6-5-16-10/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJLUYYPETUURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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